5-bromo-3-hydroxy-3-(2-naphthalen-2-yl-2-oxoethyl)-1H-indol-2-one
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Overview
Description
5-bromo-3-hydroxy-3-(2-naphthalen-2-yl-2-oxoethyl)-1H-indol-2-one is a complex organic compound with the molecular formula C20H14BrNO3 and a molecular weight of 396.24 g/mol This compound is characterized by the presence of a bromine atom, a hydroxyl group, and a naphthalene moiety attached to an indole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-3-hydroxy-3-(2-naphthalen-2-yl-2-oxoethyl)-1H-indol-2-one typically involves the reaction of 5-bromo-1H-indole-2,3-dione with methyl 2-naphthyl ketone in the presence of sodium hydroxide in ethanol and water at room temperature (20°C) for 2 hours . The reaction yields the desired compound with high efficiency.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-bromo-3-hydroxy-3-(2-naphthalen-2-yl-2-oxoethyl)-1H-indol-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group can be reduced to alcohols.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
5-bromo-3-hydroxy-3-(2-naphthalen-2-yl-2-oxoethyl)-1H-indol-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-bromo-3-hydroxy-3-(2-naphthalen-2-yl-2-oxoethyl)-1H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound’s structural features allow it to bind to certain enzymes or receptors, modulating their activity. For example, it may inhibit the activity of enzymes involved in cancer cell proliferation, leading to anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 5-bromo-1H-indole-2,3-dione
- Methyl 2-naphthyl ketone
- Ethyl 2-(2-naphthoyl)-5’-bromo-2’-oxospiro[cyclopropane-1,3’-indoline]-3-carboxylate
Uniqueness
5-bromo-3-hydroxy-3-(2-naphthalen-2-yl-2-oxoethyl)-1H-indol-2-one is unique due to its specific combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C20H14BrNO3 |
---|---|
Molecular Weight |
396.2 g/mol |
IUPAC Name |
5-bromo-3-hydroxy-3-(2-naphthalen-2-yl-2-oxoethyl)-1H-indol-2-one |
InChI |
InChI=1S/C20H14BrNO3/c21-15-7-8-17-16(10-15)20(25,19(24)22-17)11-18(23)14-6-5-12-3-1-2-4-13(12)9-14/h1-10,25H,11H2,(H,22,24) |
InChI Key |
UUAULAJJMWRMTM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)CC3(C4=C(C=CC(=C4)Br)NC3=O)O |
Origin of Product |
United States |
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